Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine
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Overview
Description
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine is a complex organic compound that features a cycloheptyl group attached to a 6-phenyl-pyridin-3-ylmethyl-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine typically involves multi-step organic reactions. One common method involves the reaction of cycloheptyl bromide with 6-phenyl-pyridin-3-ylmethyl-amine under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with altered amine groups.
Scientific Research Applications
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl-(6-phenyl-pyridin-3-ylmethyl)-amine
- Cyclooctyl-(6-phenyl-pyridin-3-ylmethyl)-amine
- Cyclopentyl-(6-phenyl-pyridin-3-ylmethyl)-amine
Uniqueness
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine is unique due to its specific cycloheptyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-[(6-phenylpyridin-3-yl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-7-11-18(10-6-1)20-14-16-12-13-19(21-15-16)17-8-4-3-5-9-17/h3-5,8-9,12-13,15,18,20H,1-2,6-7,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWFJPOZSJUULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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